3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a branched pentan-3-yl group. This compound belongs to a class of molecules investigated for their cytotoxic properties, particularly against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines . Its synthesis leverages 3-methylisoxazol-5-amine as a key intermediate, enabling modular derivatization of the pyrrolo-isoxazole scaffold .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-pentan-3-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H16N2O/c1-3-7(4-2)9-8-5-6-11-10(8)13-12-9/h7,11H,3-6H2,1-2H3 |
InChI Key |
IFVIZNNNUFBXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NOC2=C1CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazoles, including 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, often involve large-scale cycloaddition reactions using nitrile oxides and unsaturated compounds. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Conducted in acidic or basic conditions, often at elevated temperatures.
Reduction: Typically performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of pyrrolo[3,2-d]isoxazole derivatives is heavily influenced by substituents at the 3-position. Key analogues include:
| Compound Name | Substituent | CAS No. | Molecular Formula |
|---|---|---|---|
| 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | Branched alkyl (pentan-3-yl) | - | C₁₁H₁₆N₂O |
| 3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | Cycloalkane (cyclobutyl) | 603067-95-4 | C₁₀H₁₂N₂O |
| 3-(5-Bromo-2-thienyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | Aromatic (5-bromo-thienyl) | 603068-06-0 | C₉H₇BrN₂OS |
Key Observations:
- Cyclobutyl : Smaller and more rigid, possibly favoring steric interactions in hydrophobic binding pockets.
Pharmacological Activity
Cytotoxicity data from highlight the activity of pyrrolo[3,2-d]isoxazole derivatives against cancer cell lines:
| Compound Type | HCT-116 Activity | PC3 Activity | Selectivity (WI-38) |
|---|---|---|---|
| Pyrrolo[3,2-d]isoxazole5 (pentan-3-yl) | High | High | Moderate selectivity |
| Isoxazole derivatives 11–14 | High | Moderate | Variable |
- 3-(Pentan-3-yl) derivative : Exhibits potent activity against both HCT-116 and PC3 with lower toxicity to WI-38, suggesting favorable selectivity .
- Cyclobutyl and bromo-thienyl analogues: Limited activity data are available, but structural features suggest divergent pharmacokinetic profiles. Cyclobutyl’s rigidity may reduce metabolic degradation, while bromo-thienyl’s halogen could improve target binding .
Structure-Activity Relationship (SAR) Trends
Lipophilicity and Permeability : Branched alkyl chains (e.g., pentan-3-yl) improve membrane permeability but may require formulation adjustments to mitigate solubility issues.
Steric Effects : Cyclobutyl’s compact structure may reduce off-target interactions, improving specificity .
Biological Activity
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structural combination of pyrrole and isoxazole rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the pentan-3-yl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Chemical Structure and Properties
The molecular formula for 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is with a molecular weight of 180.25 g/mol. The compound's structure allows it to participate in various chemical reactions due to the nitrogen-containing rings, which are known for their reactivity and ability to form complexes with biological targets.
Biological Activity Overview
Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole framework exhibit a wide range of biological activities. Notably, studies have demonstrated that these compounds possess significant antitumor , antiviral , anti-inflammatory , antimicrobial , and anticonvulsant properties.
Anticancer Activity
A study evaluating the cytotoxic properties of pyrrolo[3,2-d]isoxazole derivatives against various cancer cell lines revealed promising results. The compound demonstrated selective cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines while exhibiting lower toxicity towards normal lung fibroblast cells (WI-38).
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | HCT-116 | 6.3 | Very Strong |
| 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | PC3 | 8.0 | Strong |
| 5-Fluorouracil (control) | HCT-116 | 5.2 | Very Strong |
| 5-Fluorouracil (control) | PC3 | 8.3 | Strong |
The IC50 values indicate that 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits greater efficacy than standard chemotherapy agents like 5-fluorouracil in certain contexts.
The mechanism by which 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its biological effects is believed to involve multiple pathways:
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have shown varying biological activities. The following table summarizes notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4H-Pyrrolo[2,3-d]pyrimidine | Pyrrole fused with pyrimidine | Different biological activity profiles |
| 5-Methyl-4H-pyrrolo[3,2-d]isoxazole | Methyl substitution on isoxazole | Enhanced lipophilicity |
| 1-(Pentan-3-yl)-1H-pyrazole | Pyrazole ring structure | Different nitrogen heterocycle |
These comparisons highlight the unique properties of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole due to its specific substitutions and ring structure.
Case Studies
In clinical settings and laboratory research:
- Case Study on Colorectal Cancer : A series of experiments demonstrated that treatment with derivatives including 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole resulted in significant tumor reduction in xenograft models.
- Antiviral Activity Assessment : Preliminary studies suggest potential antiviral effects against specific viral strains; however, further research is necessary to elucidate the mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
